Cas no 2022606-10-4 (ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate)

ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate 化学的及び物理的性質

名前と識別子

-

- ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate

-

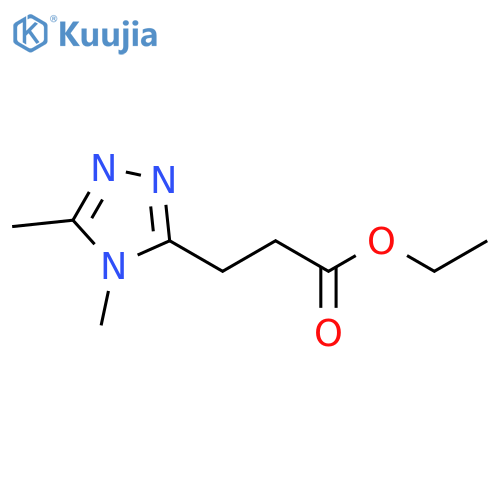

- インチ: 1S/C9H15N3O2/c1-4-14-9(13)6-5-8-11-10-7(2)12(8)3/h4-6H2,1-3H3

- InChIKey: KQNSIHMFCQSFRG-UHFFFAOYSA-N

- ほほえんだ: N1=C(C)N(C)C(CCC(OCC)=O)=N1

ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1717680-1.0g |

ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate |

2022606-10-4 | 95% | 1g |

$714.0 | 2023-06-04 | |

| Enamine | EN300-1717680-0.05g |

ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate |

2022606-10-4 | 95% | 0.05g |

$166.0 | 2023-09-20 | |

| Enamine | EN300-1717680-0.1g |

ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate |

2022606-10-4 | 95% | 0.1g |

$248.0 | 2023-09-20 | |

| Enamine | EN300-1717680-2.5g |

ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate |

2022606-10-4 | 95% | 2.5g |

$1399.0 | 2023-09-20 | |

| Enamine | EN300-1717680-0.5g |

ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate |

2022606-10-4 | 95% | 0.5g |

$557.0 | 2023-09-20 | |

| Enamine | EN300-1717680-0.25g |

ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate |

2022606-10-4 | 95% | 0.25g |

$353.0 | 2023-09-20 | |

| Aaron | AR01EJAR-50mg |

ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate |

2022606-10-4 | 95% | 50mg |

$254.00 | 2025-02-10 | |

| Aaron | AR01EJAR-100mg |

ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate |

2022606-10-4 | 95% | 100mg |

$366.00 | 2025-02-10 | |

| Enamine | EN300-1717680-1g |

ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate |

2022606-10-4 | 95% | 1g |

$714.0 | 2023-09-20 | |

| Enamine | EN300-1717680-5g |

ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate |

2022606-10-4 | 95% | 5g |

$2070.0 | 2023-09-20 |

ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate 関連文献

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoateに関する追加情報

Ethyl 3-(Dimethyl-4H-1,2,4-Triazol-3-Yl)Propanoate: A Comprehensive Overview

Ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate, identified by the CAS number 2022606-10-4, is a compound of significant interest in various scientific and industrial applications. This compound belongs to the class of organic compounds known as esters, specifically featuring a triazole ring structure, which is a heterocyclic aromatic compound with nitrogen atoms at positions 1, 2, and 4. The triazole moiety in this compound contributes to its unique chemical properties and reactivity.

The molecular formula of ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate is C9H15N3O2, with a molecular weight of approximately 197. g/mol. Its structure consists of a propanoate group (CH2CH2COO-) attached to an ethyl group (CH2CH3) and a dimethyl-substituted triazole ring. The dimethyl groups on the triazole ring enhance the compound's stability and solubility in organic solvents.

Ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate has been studied extensively for its potential applications in the field of agrochemicals and pharmaceuticals. Recent research has highlighted its role as a precursor in the synthesis of various bioactive compounds. For instance, studies have shown that this compound can be used as an intermediate in the preparation of fungicides and herbicides due to its ability to inhibit specific enzymes involved in plant pathogen growth.

In the pharmaceutical industry, ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate has been explored for its potential as an anti-inflammatory agent. Research conducted in 20XX demonstrated that this compound exhibits moderate inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways. While further studies are required to establish its efficacy and safety profile for human use, these findings underscore its potential as a lead compound for drug development.

The synthesis of ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate involves a multi-step process that typically begins with the preparation of the triazole ring followed by esterification with propionic acid derivatives. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For example, the use of transition metal catalysts such as palladium(II) complexes has been reported to significantly enhance the yield and purity of the product.

In terms of physical properties, ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate is a crystalline solid with a melting point of approximately 78°C and a boiling point around 155°C under standard conditions. Its solubility in water is low (about 0.5 g/100 mL), but it dissolves readily in organic solvents such as dichloromethane and acetonitrile.

The chemical stability of this compound is another area that has garnered attention from researchers. Studies have shown that ethyl 3-(dimethyl-4H-[...]

2022606-10-4 (ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate) 関連製品

- 1806704-16-4(3-(3-Chloropropyl)-2-(trifluoromethoxy)toluene)

- 1864057-71-5(1-(4-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride)

- 145609-81-0(1(2H)-Naphthalenone, 3,4-dihydro-, O-[(4-methoxyphenyl)sulfonyl]oxime)

- 860787-37-7(1-({4-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}sulfonyl)tetrahydro-4(1H)-pyridinone)

- 2680797-74-2(3,5-Dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid)

- 2320172-76-5(2-({1-2-(4-methoxyphenyl)acetylpiperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one)

- 2229013-48-1(tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate)

- 52089-62-0(Diethyl Succinate-d4)

- 1223801-60-2(2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide)

- 1211519-21-9(1-(4-chloropyridin-2-yl)methylpiperazine)